molecular formula C11H18N2O B8555825 3-(2-Dimethylamino-ethoxy)-4-methylaniline

3-(2-Dimethylamino-ethoxy)-4-methylaniline

Cat. No. B8555825
M. Wt: 194.27 g/mol
InChI Key: XCQLZAHVDGACHP-UHFFFAOYSA-N
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Patent
US07265122B2

Procedure details

A solution of 8 (1.15 g) in 6N HCl (10 mL) was heated at 60° C. for 4 hours. After cooling to room temperature, the solution was neutralized with 6N NaOH solution. The aqueous mixture was extracted with EtOAc (2×30 mL), the combined organic layers were washed with brine (1×50 mL) and dried over MgSO4. The solids were filtered, and the filtrate was concentrated under reduced pressure to give the desired product as an oil (0.68 g).
Name
8
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:21])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([NH:13]C(=O)OC(C)(C)C)[CH:9]=[CH:10][C:11]=1[CH3:12].[OH-].[Na+]>Cl>[CH3:1][N:2]([CH3:21])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][C:11]=1[CH3:12])[NH2:13] |f:1.2|

Inputs

Step One
Name
8
Quantity
1.15 g
Type
reactant
Smiles
CN(CCOC=1C=C(C=CC1C)NC(OC(C)(C)C)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc (2×30 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC=1C=C(N)C=CC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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